4-(dimethylsulfamoyl)-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-27(2)31(29,30)16-8-6-15(7-9-16)20(28)23-14-13-22-18-10-11-19(26-25-18)24-17-5-3-4-12-21-17/h3-12H,13-14H2,1-2H3,(H,22,25)(H,23,28)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQFRHGOJRRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a dimethylsulfamoyl group and a pyridazin moiety, which are significant for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. The dimethylsulfamoyl group enhances solubility and bioavailability, while the pyridazin and pyridine rings facilitate interaction with target enzymes.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and survival.
- Apoptosis Induction : By modulating these pathways, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.
Biological Activity Data
Research has demonstrated the effectiveness of this compound against various cancer cell lines. Below is a summary of its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL60 (leukemia) | 5.6 | Apoptosis via kinase inhibition |
| K562 (leukemia) | 31 | Growth inhibition |
| MCF7 (breast cancer) | 12.4 | Cell cycle arrest |
Case Studies
- In vitro Studies : A study evaluated the cytotoxicity of the compound against multiple cancer cell lines, revealing that it exhibited significant inhibitory activity on HL60 cells with an IC50 value of 5.6 µM. This suggests a strong potential for use as an anticancer agent .
- Molecular Docking : Molecular docking studies indicated that the compound binds effectively to the active sites of various kinases, including ABL1 and FLT3, suggesting its potential as a targeted therapy for hematological malignancies .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations showed favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Anticancer Activity : The compound demonstrates potent anticancer properties by inhibiting key signaling pathways involved in tumor growth.
- Selectivity : It shows selectivity towards certain cancer types, particularly those driven by RTK signaling.
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce resistance .
Scientific Research Applications
Overview
The compound 4-(dimethylsulfamoyl)-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by a benzamide core and multiple functional groups, positions it as a promising candidate for therapeutic applications, particularly in enzyme inhibition and drug development.
Research indicates that this compound exhibits significant biological activity, primarily through enzyme inhibition mechanisms.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in critical biological pathways. This property is particularly relevant in the development of treatments for diseases such as cancer and infectious diseases. The following points summarize its enzyme inhibitory potential:
- Mechanism of Action : The compound interacts with active sites of target enzymes, potentially altering their activity and function.
- Therapeutic Applications : Its enzyme inhibitory properties suggest applications in treating conditions like cancer, where enzyme regulation is crucial.
Research Findings
A variety of studies have explored the applications of this compound:
| Study Focus | Findings |
|---|---|
| Cancer Therapy | Demonstrated inhibition of cancer-related enzymes, suggesting potential use as an anticancer agent. |
| Infectious Diseases | Showed efficacy against certain pathogens by inhibiting key metabolic enzymes. |
| Drug Development | Served as a lead compound for synthesizing analogs with improved efficacy and selectivity. |
Case Studies
- Anticancer Activity : In vitro studies have highlighted the compound's ability to inhibit specific kinases involved in tumor growth. This was evidenced by reduced cell proliferation rates in treated cancer cell lines.
- Inhibition of Infectious Agents : Research indicated that the compound effectively inhibited enzymes critical for the survival of certain bacteria, paving the way for antibiotic development.
- Structure-Activity Relationship (SAR) : Studies have focused on modifying the compound's structure to enhance its binding affinity and selectivity towards target enzymes, resulting in derivatives with improved pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine/Triazolo-Pyridazine Cores
N-(2-{6-[(4-Chlorobenzyl)Amino][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide
- Molecular Formula : C₂₁H₁₉ClN₆O
- Molecular Weight : 406.874
- Key Differences: Replaces the pyridin-2-ylamino group with a 4-chlorobenzylamino substituent. Incorporates a triazolo[4,3-b]pyridazine fused ring system instead of a simple pyridazine.
- The 4-chlorobenzyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility .
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-2-Oxoethyl)Sulfanyl][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide
Benzamide Derivatives with Heterocyclic Substituents
2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-Benzamide
- Key Features :
- Comparison :
- The thiazole-thioether group increases lipophilicity compared to the dimethylsulfamoyl group in the target compound.
- The trifluoromethyl group enhances electronegativity and metabolic resistance.
4-(6-(Butylamino)Imidazo[1,2-b]Pyridazin-3-yl)-N-(2-(Dimethylamino)Ethyl)Benzamide
- Molecular Weight : 366.5
- Key Differences: Replaces pyridazine with an imidazo[1,2-b]pyridazine core. Includes a butylamino substituent and a dimethylaminoethyl linker.
- Implications: The imidazole fusion may enhance binding to ATP pockets in kinases. The dimethylaminoethyl group introduces cationic character at physiological pH .
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
